Pyrazinamide-13C,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

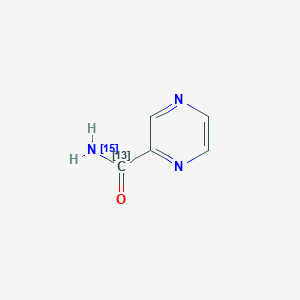

Molecular Formula |

C5H5N3O |

|---|---|

Molecular Weight |

125.10 g/mol |

IUPAC Name |

pyrazine-2-(15N)carboxamide |

InChI |

InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i5+1,6+1 |

InChI Key |

IPEHBUMCGVEMRF-MPOCSFTDSA-N |

Isomeric SMILES |

C1=CN=C(C=N1)[13C](=O)[15NH2] |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Pyrazinamide-13C,15N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of isotopically labeled Pyrazinamide-13C,15N. This labeled compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for quantitative bioanalysis and enabling detailed mechanistic investigations. This document outlines a proposed synthetic route and details the expected analytical characterization of the final product.

Introduction

Pyrazinamide is a cornerstone of first-line tuberculosis treatment. Understanding its metabolic fate is crucial for optimizing therapy and overcoming drug resistance. The use of stable isotope-labeled (SIL) pyrazinamide, specifically with ¹³C and ¹⁵N, allows for precise differentiation from the unlabeled drug in biological matrices using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide details a feasible synthetic pathway and the comprehensive characterization of Pyrazinamide-¹³C,¹⁵N.

Proposed Synthesis of this compound

The synthesis of Pyrazinamide-¹³C,¹⁵N can be approached through a multi-step process starting from commercially available labeled precursors. A plausible synthetic route is outlined below, involving the construction of the labeled pyrazine ring followed by the formation of the carboxamide group.

Experimental Protocol: Synthesis

Step 1: Synthesis of ¹³C₂-labeled 2,3-diaminopropionitrile

This step would involve standard organic synthesis methodologies to create a key precursor with the desired carbon isotopes.

Step 2: Cyclization to form ¹³C₂-2-aminopyrazine

The labeled diaminopropionitrile would then be cyclized to form the pyrazine ring.

Step 3: Diazotization and Cyanation to yield ¹³C₂-pyrazine-2-carbonitrile

The amino group on the pyrazine ring is converted to a nitrile, which is a precursor to the carboxylic acid.

Step 4: Hydrolysis to ¹³C₂-pyrazine-2-carboxylic acid

The nitrile is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Step 5: Amide formation to yield Pyrazinamide-¹³C,¹⁵N

The final step involves the coupling of the labeled carboxylic acid with a ¹⁵N-labeled ammonia source.

A Technical Guide to the Chemical Properties of 13C,15N-labeled Pyrazinamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, analytical methodologies, and metabolic pathways of 13C,15N-labeled Pyrazinamide. The inclusion of stable isotopes is crucial for a variety of applications in drug development, including metabolic research, pharmacokinetic studies, and as internal standards for quantitative bioanalysis.

Core Chemical Properties

Pyrazinamide is an antitubercular agent and a prodrug that is converted to its active form, pyrazinoic acid (POA), within Mycobacterium tuberculosis.[1][2] The 13C,15N-labeled version of Pyrazinamide serves as a valuable tool for researchers by allowing the differentiation and quantification of the drug from its endogenous analogues in biological matrices.[1][]

The fundamental chemical and physical properties of both unlabeled and a commercially available [13C2,15N2]-labeled Pyrazinamide are summarized below for comparison.

| Property | Unlabeled Pyrazinamide | 13C2,15N2-labeled Pyrazinamide | Source(s) |

| Molecular Formula | C₅H₅N₃O | C₃[¹³C]₂H₅N[¹⁵N]₂O | [][4] |

| Molecular Weight | 123.11 g/mol | 127.13 g/mol | [][4][5] |

| Appearance | White crystalline powder | Not specified (typically similar to unlabeled) | [6] |

| Minimum Purity | >98% (typical) | 98.00% | [5] |

| Isotopic Enrichment | Not Applicable | ≥99% ¹³C, ≥98% ¹⁵N | [5] |

Spectroscopic and Spectrometric Data

Spectroscopic data is essential for the structural elucidation and quantification of Pyrazinamide. While specific spectra for the labeled compound are not publicly available, the data for the unlabeled compound provides a reference for expected chemical shifts and fragmentation patterns.

NMR spectroscopy is used to confirm the chemical structure of Pyrazinamide. The following table summarizes known chemical shifts for unlabeled Pyrazinamide, typically recorded in DMSO-d6.

| Nucleus | Chemical Shift (ppm) | Source(s) |

| ¹H NMR | 9.26, 8.91, 8.76, 8.35, 7.96 | [6] |

| ¹³C NMR | 165.11, 147.36, 145.06, 143.64, 143.35 | [6] |

| ¹⁵N NMR | Data available but specific shifts not detailed in snippets | [4] |

Note: In ¹³C,¹⁵N-labeled Pyrazinamide, the signals for the labeled carbon and nitrogen atoms would exhibit splitting due to spin-spin coupling, providing confirmation of the labeling positions.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the standard for quantifying Pyrazinamide in biological samples. The isotopic labeling provides a distinct mass shift, which is ideal for use as an internal standard.

| Parameter | Unlabeled Pyrazinamide | 13C2,15N2-labeled Pyrazinamide | Source(s) |

| Exact Mass | 123.043 g/mol | 127.034 g/mol (Calculated) | [4] |

| Precursor Ion (m/z) | 124.1 [M+H]⁺ | 128.1 [M+H]⁺ (Expected) | [7] |

| Product Ion (m/z) | 78.9 | 81.9 (Expected for labeled fragment) | [7] |

| MRM Transition | 124.1 → 78.9 | 128.1 → 81.9 (Expected) | [7] |

Experimental Protocols

Detailed and validated protocols are critical for obtaining reliable data in drug development. Below are methodologies commonly cited for the analysis of Pyrazinamide.

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.

-

Study Design : A single-dose, randomized, open-label, two-period crossover design is frequently recommended.[8][9][10] A washout period of at least 7 days is considered sufficient to prevent carry-over effects between treatments.[8]

-

Subjects : Studies are typically conducted in healthy adult volunteers under both fasting and postprandial conditions.[10]

-

Dosing : A single oral dose of the test and reference formulations is administered.[8]

-

Blood Sampling : To accurately characterize the pharmacokinetic profile, especially the maximum plasma concentration (Cmax), intensive blood sampling is required. A typical schedule includes sample collection pre-dose and at numerous time points post-dose, such as 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.25, 2.5, 2.75, 3, 3.25, 3.5, 4, 6, 8, 12, 16, 24, and 48 hours.[8]

-

Analysis : Plasma concentrations of Pyrazinamide are determined using a validated bioanalytical method, typically LC-MS/MS.[8][9]

This protocol outlines a common approach for the quantitative analysis of Pyrazinamide in human plasma.

-

Sample Preparation : Protein precipitation is a straightforward and effective method for sample cleanup. An internal standard (such as 13C,15N-labeled Pyrazinamide) is added to the plasma sample, followed by a precipitating agent like methanol or acetonitrile.[7][11] The sample is then vortexed and centrifuged to pellet the precipitated proteins.

-

Chromatographic Separation : The supernatant is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 5mM ammonium acetate).[11]

-

Mass Spectrometric Detection : The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[7] Quantification is performed using Multiple Reaction Monitoring (MRM), tracking the specific precursor-to-product ion transition for Pyrazinamide (m/z 124.1 → 78.9) and its labeled internal standard.[7]

-

Data Analysis : A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of Pyrazinamide in the study samples is then determined from this curve.

Visualized Pathways and Workflows

Pyrazinamide is primarily metabolized in the liver. The main pathway involves hydrolysis to pyrazinoic acid (PA), which can be further oxidized.[12][13] This metabolic activation is crucial for its antitubercular activity.

Caption: Metabolic conversion of Pyrazinamide to its active and hydroxylated forms.

The quantification of drugs in biological matrices follows a standardized workflow to ensure accuracy and reproducibility. The use of a stable isotope-labeled internal standard is integral to this process.

Caption: Standard workflow for quantifying Pyrazinamide in plasma using LC-MS/MS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. redalyc.org [redalyc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. schd-shimadzu.com [schd-shimadzu.com]

- 6. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. extranet.who.int [extranet.who.int]

- 9. Oral bioavailability of rifampicin, isoniazid, ethambutol, and pyrazinamide in a 4-drug fixed-dose combination compared with the separate formulations in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioequivalence and Pharmacokinetic Evaluation of 2 Pyrazinamide Formulations in Healthy Chinese Adults: A Single‐Dose, Open‐Label, Randomized‐Sequence, 2×2 Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholar.vnu.edu.vn [scholar.vnu.edu.vn]

- 12. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Enigmatic Mechanism of Pyrazinamide in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides an in-depth technical overview of the current understanding of the mechanism of action of pyrazinamide (PZA), a critical first-line antitubercular agent. While the prompt specifically requested information on the use of 13C,15N-labeled pyrazinamide, an extensive search of the scientific literature did not yield specific studies that have utilized this isotopic-labeled compound to elucidate its mechanism of action in Mycobacterium tuberculosis. Therefore, this guide will focus on the established and proposed mechanisms of PZA, drawing from research using non-labeled and other isotopic methods. A concluding section will explore the potential applications of 13C,15N-PZA in future research to resolve the remaining questions surrounding its activity.

Introduction: The Paradox of Pyrazinamide

Pyrazinamide is a synthetic nicotinamide analog that plays a unique and indispensable role in the short-course chemotherapy of tuberculosis.[1][2] Its primary contribution is its potent sterilizing activity against semi-dormant mycobacteria residing in the acidic environment of caseous granulomas, a population of persister cells that are not effectively targeted by other antitubercular drugs.[1] This activity is crucial for shortening the duration of tuberculosis therapy from 9-12 months to the current standard of 6 months.[1][2]

Despite its clinical importance, the precise mechanism of action of PZA has remained one of the most enduring enigmas in tuberculosis research. It is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[3][4] The elucidation of its downstream targets has been a subject of considerable debate and evolving hypotheses.

The Activation of Pyrazinamide: A Prerequisite for Activity

Pyrazinamide diffuses into M. tuberculosis where it is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase (PZase), which is encoded by the pncA gene.[3][4] This enzymatic conversion is a critical first step for the drug's antimycobacterial action.

The Role of Acidic pH

The activity of PZA is significantly enhanced in an acidic environment (pH 5.0-5.5).[5] At this pH, a portion of the pyrazinoic acid that is effluxed from the cell becomes protonated to form uncharged pyrazinoic acid (HPOA).[1] This protonated form can more readily diffuse back into the mycobacterial cytoplasm, leading to the intracellular accumulation of POA.[1][6] This accumulation is thought to be a key factor in its potent activity against mycobacteria in the acidic milieu of macrophages and granulomas.

Proposed Mechanisms of Action of Pyrazinoic Acid

The exact molecular target(s) of POA remain a subject of ongoing investigation, with several hypotheses proposed over the years. The leading theories are summarized below.

Inhibition of Coenzyme A Biosynthesis via PanD

The most recent and strongly supported hypothesis is that pyrazinoic acid targets aspartate decarboxylase (PanD), an essential enzyme in the biosynthesis of pantothenate (Vitamin B5) and, consequently, Coenzyme A (CoA).[7][8] CoA is a vital cofactor in numerous metabolic pathways, including fatty acid synthesis and the Krebs cycle.

Biochemical and structural studies have shown that POA binds to the active site of PanD in a manner consistent with competitive inhibition.[6][7] This binding is thought to trigger the degradation of PanD.[9] The inhibition of PanD leads to the depletion of CoA, which would have catastrophic consequences for the bacterium, particularly for non-replicating persisters that rely on efficient energy metabolism for survival.[1][8] Resistance to PZA has been linked to mutations in the panD gene, further strengthening the evidence for PanD as a primary target.[1]

Disruption of Trans-Translation via RpsA

An earlier hypothesis proposed that POA binds to the ribosomal protein S1 (RpsA) and inhibits trans-translation.[10] Trans-translation is a crucial process in bacteria for rescuing ribosomes that have stalled on damaged mRNA, thereby preventing the accumulation of toxic truncated proteins and recycling ribosomes.[9] Inhibition of this process would be particularly detrimental to persistent, non-replicating mycobacteria. However, subsequent studies have cast doubt on this mechanism, and it is now considered less likely to be the primary mode of action.[9]

Inhibition of Fatty Acid Synthase I (FAS I)

It was initially proposed that POA inhibits fatty acid synthase I (FAS I), an enzyme essential for the synthesis of the long-chain fatty acids required for the mycobacterial cell wall.[3][4] While some studies have shown that PZA analogs can inhibit FAS I, the direct inhibition of this enzyme by POA has been disputed.[9]

Disruption of Membrane Energetics and Transport

Another proposed mechanism is that the accumulation of POA in the cytoplasm disrupts membrane potential and inhibits membrane transport functions.[11][12] This would interfere with the cell's ability to generate energy and transport essential nutrients, leading to cell death. This effect is thought to be particularly pronounced in the acidic conditions that favor POA accumulation.[11]

Mechanisms of Resistance to Pyrazinamide

The primary mechanism of resistance to PZA is the acquisition of mutations in the pncA gene, which result in a loss of pyrazinamidase activity.[1][4] Without a functional PncA enzyme, M. tuberculosis is unable to convert the prodrug PZA into its active form, POA. Mutations in pncA are found in the majority of PZA-resistant clinical isolates.

Less common mechanisms of resistance involve mutations in the genes encoding the proposed targets of POA, such as panD and rpsA.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and mechanism of pyrazinamide.

Table 1: Minimum Inhibitory Concentrations (MIC) of Pyrazinamide

| Organism | Medium/Condition | pH | MIC (µg/mL) | Reference(s) |

|---|---|---|---|---|

| M. tuberculosis H37Ra | PZA-S1 Minimal Media | 6.8 | 200 | |

| M. tuberculosis H37Ra | PZA-S1 Minimal Media | 5.5 | 25 |

| M. tuberculosis | General | 5.5 | ~20 |[5] |

Table 2: Kinetic and Binding Data for POA and Proposed Targets

| Target Enzyme | Parameter | Value | Conditions | Reference(s) |

|---|---|---|---|---|

| PanD (M. tuberculosis) | Ki for POA | 1.00 ± 0.04 mM | Competitive inhibition model | [6] |

| PanD (M. tuberculosis) | Kd for POA | 0.71 ± 0.03 mM | Isothermal Titration Calorimetry |[6] |

Key Experimental Protocols

Pyrazinamidase (PncA) Activity Assay (Wayne's Method)

This widely used phenotypic method assesses the ability of a M. tuberculosis isolate to convert PZA to POA.

-

Inoculum Preparation: Prepare a heavy suspension of the M. tuberculosis isolate in sterile distilled water.

-

Assay Medium: Use a broth medium, such as Dubos broth base, containing 100 µg/mL of pyrazinamide.

-

Incubation: Inoculate the assay medium with the bacterial suspension and incubate at 37°C for 4 days.

-

Detection of Pyrazinoic Acid: After incubation, add 1 mL of freshly prepared 1% ferrous ammonium sulfate to 1 mL of the culture supernatant.

-

Result Interpretation: Observe for the development of a pink to red color, which indicates the presence of pyrazinoic acid (a positive result for PncA activity). The absence of a color change indicates a lack of PncA activity and suggests PZA resistance.

PanD Inhibition Assay (Coupled Enzyme Assay)

The inhibition of PanD by POA can be measured using a coupled enzyme assay that detects the product of the PanD reaction, β-alanine.

-

Reaction Mixture: Prepare a reaction mixture containing purified recombinant PanD, the substrate L-aspartate, and the cofactor pyridoxal 5'-phosphate in a suitable buffer (e.g., 100 mM Tris, pH 7.5).

-

Inhibitor Addition: Add varying concentrations of pyrazinoic acid to the reaction mixtures.

-

Coupling Enzymes: The production of β-alanine is coupled to subsequent enzymatic reactions that lead to a detectable change, such as the oxidation of NADH to NAD+, which can be monitored spectrophotometrically at 340 nm.

-

Data Analysis: Determine the initial reaction velocities at different POA concentrations and calculate kinetic parameters such as the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.[6]

Isothermal Titration Calorimetry (ITC) for POA-PanD Binding

ITC directly measures the heat changes that occur upon the binding of a ligand (POA) to a protein (PanD), allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

-

Sample Preparation: Prepare solutions of purified PanD in the sample cell and POA in the injection syringe, both in the same buffer (e.g., 100 mM Tris, pH 7.5).

-

Titration: Perform a series of injections of the POA solution into the PanD solution at a constant temperature (e.g., 20°C).

-

Data Acquisition: Measure the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat peaks and fit the data to a single-site binding model to calculate the thermodynamic parameters of the interaction.[6]

Potential Applications of Pyrazinamide-13C,15N in Future Research

While no studies were identified that have used 13C,15N-labeled pyrazinamide, this tool holds significant potential for definitively elucidating the drug's mechanism of action.

-

NMR-Based Binding Studies: 13C and 15N-labeled PZA could be used in NMR experiments, such as Saturation Transfer Difference (STD) NMR or chemical shift perturbation assays, to unequivocally identify which mycobacterial proteins it (or its active form, POA) binds to directly within the complex cellular environment. This could finally confirm or refute the various proposed targets.

-

Metabolic Fate Tracing: Mass spectrometry-based metabolomics could be employed to trace the metabolic fate of the 13C- and 15N-labeled POA within M. tuberculosis. This would reveal whether POA is further metabolized and could identify the pathways it interacts with, providing a more comprehensive understanding of its downstream effects.

-

Quantification of Efflux: The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification in mass spectrometry. 13C,15N-PZA and its corresponding labeled POA could be used to precisely measure the kinetics of PZA uptake and POA efflux, which is central to the drug's activity, particularly in relation to the acidic pH hypothesis.

Conclusion

Pyrazinamide remains a cornerstone of tuberculosis therapy, yet its mechanism of action is multifaceted and has been challenging to fully elucidate. The conversion of the prodrug PZA to POA by PncA is the undisputed first step. While several downstream targets have been proposed, the inhibition and degradation of PanD, leading to Coenzyme A depletion, is currently the most compelling hypothesis. The unique activity of PZA against persistent mycobacteria in acidic environments is likely a result of the intracellular accumulation of its active form. The development and application of advanced research tools, such as 13C,15N-labeled pyrazinamide, will be instrumental in finally resolving the remaining questions surrounding this enigmatic but essential drug.

References

- 1. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 4. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazinamide–isoniazid hybrid: synthesis optimisation, characterisation, and antituberculous activity [redalyc.org]

- 9. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tuberculosis and pharmacological interactions: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Metabolic Fate of Pyrazinamide: A Technical Guide Utilizing Modern Analytical Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (PZA), a cornerstone of first-line tuberculosis therapy, plays a crucial role in shortening the duration of treatment. Understanding its metabolic fate is paramount for optimizing efficacy and mitigating potential hepatotoxicity, a known adverse effect. This technical guide provides an in-depth exploration of the metabolic pathways of Pyrazinamide and outlines the experimental methodologies for its investigation, with a conceptual focus on the application of stable isotope labeling using 13C and 15N. While specific quantitative data from 13C and 15N labeling studies on Pyrazinamide is not extensively available in publicly accessible literature, this guide furnishes the foundational knowledge and methodological framework for conducting such investigations.

The Metabolic Landscape of Pyrazinamide

Pyrazinamide is a prodrug that requires bioactivation to exert its anti-mycobacterial effect. The primary site of its metabolism is the liver. The metabolic cascade involves two key enzymes: a microsomal amidase and xanthine oxidase.

The metabolic journey begins with the conversion of Pyrazinamide to pyrazinoic acid (PA), its active metabolite, through the action of a hepatic amidase.[1][2] Subsequently, pyrazinoic acid is hydroxylated by xanthine oxidase to form 5-hydroxy-pyrazinoic acid (5-OH-PA).[1][2] An alternative, minor pathway involves the initial oxidation of Pyrazinamide by xanthine oxidase to 5-hydroxy-pyrazinamide (5-OH-PZA), which is then hydrolyzed by amidase to 5-OH-PA.[1] These metabolites are primarily excreted through the kidneys.[2] The accumulation of pyrazinoic acid and 5-hydroxy-pyrazinoic acid has been associated with the dose-dependent hepatotoxicity of Pyrazinamide.[1]

Metabolic Pathway of Pyrazinamide

Experimental Protocols for Metabolic Investigation

A robust investigation into the metabolic fate of Pyrazinamide necessitates precise and validated experimental protocols. The use of 13C and 15N labeled Pyrazinamide, in conjunction with high-sensitivity analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), allows for the accurate tracing and quantification of the parent drug and its metabolites.

Conceptual Experimental Workflow using 13C,15N Labeling

The following diagram illustrates a conceptual workflow for a stable isotope-labeled Pyrazinamide metabolism study.

Detailed Methodologies

2.2.1. In Vivo Study Design (Conceptual)

-

Subjects: Animal models (e.g., rats, mice) or human volunteers.

-

Test Article: Synthesized 13C and/or 15N-labeled Pyrazinamide. The position of the labels should be strategically chosen to ensure they are retained in the metabolites of interest.

-

Dosing: Administration of a single oral dose of labeled Pyrazinamide.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA). Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours). Samples are immediately processed and stored at -80°C until analysis.

2.2.2. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for preparing plasma samples for LC-MS/MS analysis.

-

Thaw Samples: Thaw frozen plasma and urine samples on ice.

-

Aliquoting: Aliquot 100 µL of plasma or urine into a microcentrifuge tube.

-

Internal Standard: Add an internal standard (e.g., a deuterated analog of Pyrazinamide or a structurally similar compound) to each sample to correct for analytical variability.

-

Precipitation: Add 300 µL of cold methanol or acetonitrile to each sample.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the analytes.

2.2.3. LC-MS/MS Analysis

A validated LC-MS/MS method is essential for the sensitive and specific quantification of Pyrazinamide and its metabolites.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of Pyrazinamide and its metabolites.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the parent drug, its metabolites (both labeled and unlabeled), and the internal standard.

-

Quantitative Data Presentation

While specific data from 13C/15N labeling studies on Pyrazinamide is not available in the reviewed literature, the following tables provide a template for how such data would be presented. These tables would allow for a clear comparison of the pharmacokinetic parameters of the parent drug and its metabolites.

Table 1: Pharmacokinetic Parameters of Pyrazinamide and its Metabolites in Plasma (Hypothetical Data)

| Parameter | Pyrazinamide (PZA) | Pyrazinoic Acid (PA) | 5-Hydroxy-pyrazinoic Acid (5-OH-PA) |

| Cmax (µg/mL) | Value | Value | Value |

| Tmax (h) | Value | Value | Value |

| AUC0-t (µg·h/mL) | Value | Value | Value |

| t1/2 (h) | Value | Value | Value |

| CL/F (L/h/kg) | Value | N/A | N/A |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2: Elimination half-life; CL/F: Apparent total clearance.

Table 2: Cumulative Urinary Excretion of Pyrazinamide and its Metabolites (Hypothetical Data)

| Time Interval (h) | % of Administered Dose Excreted |

| Pyrazinamide (PZA) | |

| 0 - 4 | Value |

| 4 - 8 | Value |

| 8 - 12 | Value |

| 12 - 24 | Value |

| Total (0 - 24) | Value |

Conclusion and Future Directions

The investigation of Pyrazinamide's metabolic fate is crucial for enhancing its therapeutic benefits and ensuring patient safety. While the primary metabolic pathways have been elucidated, the application of stable isotope labeling with 13C and 15N offers a powerful tool for gaining a more precise quantitative understanding of its pharmacokinetics and inter-individual variability. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to design and execute studies that can fill the existing knowledge gaps. Future research employing these advanced analytical techniques will be instrumental in refining dosing strategies, understanding drug-drug interactions, and ultimately improving the clinical management of tuberculosis.

References

The Role of Pyrazinamide-¹³C,¹⁵N in Elucidating Tuberculosis Drug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis therapy, unique in its ability to eliminate persistent, non-replicating mycobacteria.[1][2] The emergence of PZA-resistant Mycobacterium tuberculosis (Mtb) strains poses a significant threat to global tuberculosis control.[3][4] Understanding the molecular underpinnings of this resistance is paramount for the development of rapid diagnostics and novel therapeutic strategies. This technical guide explores the pivotal role of isotopically labeled Pyrazinamide-¹³C,¹⁵N in advancing our comprehension of PZA resistance mechanisms. By enabling precise tracing and quantification, Pyrazinamide-¹³C,¹⁵N serves as a powerful chemical probe to dissect the drug's metabolic activation and the impact of resistance-conferring mutations.

Introduction: The Pyrazinamide Paradox

Pyrazinamide is a prodrug, meaning it requires conversion into its active form, pyrazinoic acid (POA), to exert its bactericidal effect.[1][5][6] This activation is catalyzed by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene.[5][6] POA is particularly effective in the acidic environment of granulomas, where it is thought to disrupt membrane potential, interfere with energy production, and inhibit vital cellular processes.[1][6][7]

The vast majority of PZA resistance, observed in 72-98% of resistant clinical isolates, is attributed to mutations within the pncA gene.[8] These mutations typically lead to a dysfunctional or inactive PncA enzyme, thereby preventing the conversion of PZA to its active POA form.[5][9] Consequently, quantifying the conversion of PZA to POA serves as a direct measure of PncA activity and a reliable indicator of PZA susceptibility.[10][11][12][13] While less frequent, mutations in other genes such as rpsA (encoding ribosomal protein S1) and panD (encoding aspartate decarboxylase) have also been associated with PZA resistance.[1][14]

Pyrazinamide-¹³C,¹⁵N: A High-Fidelity Tracer

Pyrazinamide-¹³C,¹⁵N is a stable isotope-labeled version of PZA, where specific carbon and nitrogen atoms are replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively.[7] This labeling does not alter the chemical properties of the drug but allows it to be distinguished from its unlabeled counterpart by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[15][16]

The primary role of Pyrazinamide-¹³C,¹⁵N in resistance studies is to facilitate highly accurate and sensitive quantification of PZA and its metabolic product, POA. This is crucial for:

-

Determining PncA Enzyme Kinetics: By providing a labeled substrate, researchers can precisely measure the rate of POA formation by wild-type and mutant PncA enzymes, thereby quantifying the functional impact of specific resistance-conferring mutations.

-

Metabolic Flux Analysis: In whole-cell experiments, Pyrazinamide-¹³C,¹⁵N can be used to trace the metabolic fate of the drug, confirming that the lack of POA production in resistant strains is due to impaired PncA activity and not, for instance, altered drug efflux or degradation pathways.

-

Developing Advanced Diagnostics: Isotope-dilution mass spectrometry assays using Pyrazinamide-¹³C,¹⁵N as an internal standard can provide a gold-standard method for quantifying PZA and POA in complex biological samples, forming the basis for highly accurate susceptibility tests.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Pyrazinamide-¹³C,¹⁵N to investigate PZA resistance.

In Vitro PncA Enzyme Kinetic Assay using LC-MS

This protocol details the measurement of kinetic parameters (Vmax, Km) for wild-type and mutant PncA enzymes.

Materials:

-

Recombinant wild-type and mutant PncA enzymes

-

Pyrazinamide-¹³C,¹⁵N

-

Pyrazinoic acid (for standard curve)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 6.5)

-

Acetonitrile with 0.1% formic acid (for quenching and mobile phase)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Prepare Substrate Solutions: Create a series of Pyrazinamide-¹³C,¹⁵N concentrations (e.g., 0 to 4 mM) in the assay buffer.

-

Enzyme Reaction: In a microcentrifuge tube, combine 1 µM of the PncA enzyme with the Pyrazinamide-¹³C,¹⁵N substrate solution. Incubate at 37°C for a defined period (e.g., 1-60 minutes, depending on enzyme activity) to ensure initial velocity conditions.

-

Quench Reaction: Stop the reaction by adding an equal volume of cold acetonitrile with 0.1% formic acid.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to an autosampler vial for LC-MS analysis.

-

LC-MS Analysis: Inject the sample into the LC-MS system. Use a suitable C18 column for chromatographic separation. Set the mass spectrometer to monitor the mass-to-charge ratios (m/z) for both Pyrazinamide-¹³C,¹⁵N and the resulting ¹³C,¹⁵N-labeled POA.

-

Quantification: Generate a standard curve using known concentrations of unlabeled pyrazinoic acid. Use this curve to quantify the amount of ¹³C,¹⁵N-POA produced in each reaction.

-

Data Analysis: Plot the rate of POA formation against the substrate concentration. Use Michaelis-Menten kinetics to calculate Vmax and Km for each enzyme variant.

Whole-Cell Metabolic Labeling and Metabolite Extraction

This protocol is designed to trace the conversion of PZA to POA in susceptible and resistant M. tuberculosis strains.

Materials:

-

M. tuberculosis cultures (susceptible and resistant strains)

-

Middlebrook 7H9 medium supplemented with OADC

-

Pyrazinamide-¹³C,¹⁵N

-

Phosphate-buffered saline (PBS)

-

Extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20)

-

Bead beater and sterile lysis tubes with beads

Procedure:

-

Bacterial Culture: Grow M. tuberculosis strains to mid-log phase in 7H9 medium.

-

Drug Exposure: Pellet the bacterial cells and resuspend them in fresh 7H9 medium (acidified to pH 5.5 to mimic the in vivo environment). Add Pyrazinamide-¹³C,¹⁵N to a final concentration of 100 µg/mL. Incubate for 24-48 hours.

-

Cell Harvesting: Pellet the cells by centrifugation and wash twice with cold PBS to remove extracellular drug.

-

Metabolite Extraction: Resuspend the cell pellet in the cold extraction solvent. Transfer to a lysis tube with beads. Lyse the cells using a bead beater.

-

Sample Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the intracellular metabolites.

-

Analysis: Analyze the supernatant using LC-MS or NMR to detect and quantify intracellular Pyrazinamide-¹³C,¹⁵N and ¹³C,¹⁵N-POA.

Data Presentation

Quantitative data from the described experiments can be summarized for clear comparison.

Table 1: PncA Enzyme Kinetic Parameters for Wild-Type and Resistant Mutant Strains

| PncA Variant | Mutation | Km (mM) | Vmax (µM/min/mg) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

| Wild-Type | None | 1.5 | 150 | 1.2 x 104 |

| Mutant A | His57Asp | > 20 | < 1.0 | Not determinable |

| Mutant B | Cys138Tyr | 15.2 | 12.5 | 9.8 x 101 |

| Mutant C | Ala102Val | 8.9 | 75.3 | 1.0 x 103 |

Table 2: Intracellular Concentrations of PZA and POA in M. tuberculosis Strains After Incubation with Pyrazinamide-¹³C,¹⁵N

| Mtb Strain | pncA Genotype | Intracellular [¹³C,¹⁵N-PZA] (µM) | Intracellular [¹³C,¹⁵N-POA] (µM) | Conversion Ratio (POA/PZA) |

| H37Rv (Susceptible) | Wild-Type | 25.8 | 185.4 | 7.19 |

| Clinical Isolate 1 (Resistant) | Wild-Type (rpsA mutant) | 28.1 | 192.3 | 6.84 |

| Clinical Isolate 2 (Resistant) | pncA Cys138Tyr | 155.2 | 5.1 | 0.03 |

| Clinical Isolate 3 (Resistant) | pncA deletion | 198.6 | < 0.1 (Below LOD) | ~0 |

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: Metabolic activation pathway of Pyrazinamide and the primary mechanism of resistance.

References

- 1. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Counting Pyrazinamide in Regimens for Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance to pyrazinamide in Mycobacterium tuberculosis complex isolates from previously treated tuberculosis cases in Southwestern Oromia, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazinamide Resistance: A Major Cause of Switching Shorter to Longer Bedaquiline-based Regimens in Multidrug-resistant Tuberculosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazinamide Resistance and pncA Gene Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazinamide resistance in Mycobacterium tuberculosis: Review and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pyrazinamide Resistance and pncA Mutation Profiles in Multidrug Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of pyrazinamidase activity on pyrazinamide resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative 1H Nuclear Magnetic Resonance Assay for the Rapid Detection of Pyrazinamide Resistance in Mycobacterium tuberculosis from Sputum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative MODS-Wayne assay for rapid detection of pyrazinamide resistance in Mycobacterium tuberculosis from sputum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative MODS-Wayne assay for rapid detection of pyrazinamide resistance in Mycobacterium tuberculosis from sputum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

Pyrazinamide-13C,15N: A Technical Guide to Unraveling Mycobacterial Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (PZA) is a critical first-line antitubercular drug, indispensable for the effective short-course treatment of tuberculosis (TB).[1] Its unique ability to eliminate persistent, non-replicating mycobacteria residing in acidic environments is crucial for preventing disease relapse.[2][3][4][5] PZA is a prodrug, meaning it requires conversion within the mycobacterial cell to its active form, pyrazinoic acid (POA), a process catalyzed by the bacterial enzyme pyrazinamidase (PncA).[6][7]

Despite its long-standing clinical importance, the precise molecular mechanisms of PZA's action and the intricacies of its metabolic impact on Mycobacterium tuberculosis are still being fully elucidated. Stable isotope labeling, using molecules enriched with heavy isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), provides a powerful method for tracing the metabolic fate of compounds in biological systems.[8] Pyrazinamide-13C,15N is a labeled analogue of PZA that serves as an invaluable tool for researchers.[8][] By replacing naturally abundant ¹²C and ¹⁴N with their heavier, non-radioactive counterparts, scientists can precisely track the uptake, conversion, and downstream effects of PZA, offering unprecedented insights into its mechanism of action, resistance pathways, and overall impact on mycobacterial metabolism. This guide provides an in-depth overview of the application of this compound in TB research, complete with experimental protocols and data interpretation frameworks.

Mechanism of Action and Resistance

Activation of Pyrazinamide

PZA passively diffuses into the Mycobacterium tuberculosis bacillus.[4][10] Inside the cytoplasm, the enzyme pyrazinamidase, encoded by the pncA gene, hydrolyzes PZA into its active form, POA.[11][6][7] At the acidic pH characteristic of the environments where persistent mycobacteria are found (e.g., within phagosomes), POA is protonated to form HPOA.[12] This protonated form is thought to be less efficiently effluxed, leading to its accumulation within the cell, where it exerts its bactericidal effects.[10]

Proposed Cellular Targets of Pyrazinoic Acid (POA)

The exact mechanism of POA's bactericidal activity is multifaceted, with several proposed targets:

-

Membrane Energetics and Transport: The accumulation of POA is believed to disrupt membrane potential and interfere with cellular energy production, compromising the bacterium's ability to survive, especially in the low-energy state of persistence.[1][8][10]

-

Inhibition of Trans-Translation: POA has been shown to bind to the ribosomal protein S1 (RpsA), a key component of the trans-translation machinery.[2][4][13] Trans-translation is a crucial process for rescuing stalled ribosomes, particularly in non-replicating bacteria. Its inhibition may explain PZA's potent activity against persisters.[4]

-

Coenzyme A (CoA) Biosynthesis: More recent evidence points to the aspartate decarboxylase (PanD) as a key target of POA.[2][10][14] PanD is an essential enzyme in the biosynthesis of pantothenate and, consequently, Coenzyme A. By binding to PanD, POA inhibits this pathway, disrupting numerous vital metabolic processes that depend on CoA.[14]

Mechanisms of Resistance

The primary mechanism of PZA resistance in clinical isolates of M. tuberculosis involves mutations in the pncA gene.[2][7] These mutations result in a PncA enzyme with reduced or no pyrazinamidase activity, preventing the conversion of PZA to its active POA form.[7] Other, less common, resistance mechanisms involve mutations in the genes encoding its proposed targets, such as rpsA and panD.[11][2]

Quantitative Data Presentation

The use of this compound allows for precise quantification of metabolic processes. The following tables summarize key quantitative data, derived from published literature and representative of typical findings in this field.

Table 1: Kinetic Parameters of M. tuberculosis Pyrazinamidase (PncA)

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Pyrazinamide | 300 ± 40 | 3.8 ± 0.1 | 1.3 x 10⁴ | [15] |

| Nicotinamide | 14 ± 1 | 3.1 ± 0.1 | 2.2 x 10⁵ | [15] |

This table shows that while PncA can process PZA, its natural substrate, nicotinamide, is hydrolyzed more efficiently.

Table 2: Metabolite Level Changes in M. bovis BCG after POA Treatment

| Metabolite | Treatment | Relative Level (Scaled Intensity) at 24h | Fold Change vs. No POA | Reference |

| Aspartate | No POA | ~1.0 x 10⁷ | 1.0 | [14] |

| 4 mM POA | ~1.2 x 10⁷ | ~1.2 | [14] | |

| β-alanine | No POA | ~2.0 x 10⁶ | 1.0 | [14] |

| 4 mM POA | ~0.5 x 10⁶ | ~0.25 | [14] | |

| Pantothenate | No POA | ~1.5 x 10⁶ | 1.0 | [14] |

| 4 mM POA | ~0.4 x 10⁶ | ~0.27 | [14] | |

| Coenzyme A | No POA | ~4.0 x 10⁶ | 1.0 | [14] |

| 4 mM POA | ~0.8 x 10⁶ | ~0.20 | [14] |

This data demonstrates that POA treatment leads to a significant depletion of metabolites downstream of the PanD-catalyzed step (β-alanine, pantothenate, CoA), consistent with PanD being a primary target.

Experimental Protocols

The following protocols provide a framework for using this compound to investigate mycobacterial metabolism.

Protocol 1: Isotopic Labeling of M. tuberculosis Cultures

Objective: To label the intracellular pool of PZA and its metabolites for downstream analysis.

Materials:

-

M. tuberculosis strain of interest (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

This compound (isotopic purity >98%)

-

Sterile culture flasks and incubator (37°C with shaking)

-

Phosphate-buffered saline (PBS), ice-cold

Methodology:

-

Inoculate 7H9 broth with M. tuberculosis and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

-

Prepare a stock solution of this compound in DMSO or water.

-

Add the labeled PZA to the culture at the desired final concentration (e.g., 50-100 µg/mL). For studies at acidic pH, adjust the medium pH to 5.5-6.0 before adding the drug.

-

Incubate the culture for a defined period (e.g., time points at 4, 24, and 48 hours) to allow for uptake and metabolism of the labeled compound.

-

Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS to remove extracellular medium and drug.

-

Immediately proceed to metabolite extraction or store the cell pellet at -80°C.

Protocol 2: Metabolite Extraction for Mass Spectrometry

Objective: To extract intracellular metabolites, including labeled PZA and POA, for LC-MS analysis.

Materials:

-

Bacterial cell pellet from Protocol 1

-

Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C

-

Bead beater or probe sonicator

-

Centrifuge capable of 14,000 x g at 4°C

Methodology:

-

Resuspend the cell pellet in 1 mL of the pre-chilled extraction solvent.

-

Lyse the cells to release intracellular contents. This can be achieved by:

-

Bead beating: Add sterile zirconia beads and process for 3 cycles of 45 seconds with 1-minute cooling intervals on ice.

-

Sonication: Use a probe sonicator for 5 cycles of 30 seconds on/30 seconds off, keeping the sample on ice.

-

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant, which contains the metabolites, to a new microfuge tube.

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

The dried extract is now ready for resuspension in a suitable solvent for LC-MS analysis.

Protocol 3: LC-MS/MS Analysis for Labeled Metabolites

Objective: To detect and quantify this compound and its labeled metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Methodology:

-

Reconstitute the dried metabolite extract in a suitable mobile phase (e.g., 5% acetonitrile in water).

-

Inject the sample onto an appropriate HPLC column (e.g., a reverse-phase C18 column for separating PZA and POA).

-

Perform chromatographic separation using a gradient of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).

-

The mass spectrometer should be operated in positive ion mode.

-

Monitor for the specific mass-to-charge ratios (m/z) of unlabeled and labeled compounds. For this compound (assuming one ¹³C and two ¹⁵N atoms), the expected mass shift would be +3 Da compared to the unlabeled compound.

-

Use tandem mass spectrometry (MS/MS) to confirm the identity of the labeled compounds by comparing their fragmentation patterns to those of known standards.

-

Quantify the peak areas corresponding to the labeled species to determine their relative or absolute abundance.

Mandatory Visualizations

Conclusion

This compound is a sophisticated and essential tool for advancing our understanding of tuberculosis. It enables researchers to move beyond static measurements and dynamically trace the journey of PZA from a prodrug to an active metabolite, revealing its precise interactions within the complex metabolic network of Mycobacterium tuberculosis. By facilitating the detailed quantification of drug uptake, metabolic conversion, and the perturbation of specific pathways like Coenzyme A biosynthesis, this stable isotope-labeled probe provides critical data for elucidating mechanisms of action and resistance. The methodologies outlined in this guide offer a robust framework for leveraging this compound to accelerate the discovery of more effective TB therapies and to devise strategies to overcome the challenge of drug resistance.

References

- 1. Pyrazinamide resistance in Mycobacterium tuberculosis: Review and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis: a potential mechanism for shortening the duration of tuberculosis chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene Sequencing for Routine Verification of Pyrazinamide Resistance in Mycobacterium tuberculosis: a Role for pncA but Not rpsA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazinamide Resistance and pncA Gene Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 10. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 11. Role of pncA and rpsA Gene Sequencing in Detection of Pyrazinamide Resistance in Mycobacterium tuberculosis Isolates from Southern China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazinamide drug resistance in RpsA mutant (∆438A) of Mycobacterium tuberculosis: Dynamics of essential motions and free-energy landscape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Pyrazinamide-¹³C,¹⁵N using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and data involved in the structural characterization of isotopically labeled Pyrazinamide (PZA) using Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrazinamide is a critical first-line antitubercular prodrug used in combination therapies to treat Mycobacterium tuberculosis infections.[1][2][3] Isotopic labeling with ¹³C and ¹⁵N significantly enhances NMR sensitivity and enables advanced multi-dimensional experiments, facilitating unambiguous structural assignment and the study of molecular interactions.

Mechanism of Action: From Prodrug to Active Agent

Pyrazinamide is a prodrug that requires bioactivation within the mycobacterium.[1][2][4] It passively diffuses into M. tuberculosis, where the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes it into its active form, pyrazinoic acid (POA).[1][2][5][6] In the acidic environment of the tuberculous lesion, POA is protonated and re-enters the bacterium, disrupting membrane transport and acidifying the cytoplasm, which is lethal to the persister cells.[1][5] Resistance to PZA is most commonly associated with mutations in the pncA gene that impair or eliminate PZase activity, preventing the conversion to POA.[2][5]

Quantitative NMR Data Presentation

The following tables summarize the assigned chemical shifts for Pyrazinamide based on data from various spectroscopic databases. The use of ¹³C and ¹⁵N labeling does not significantly alter the chemical shifts but allows for direct observation of these nuclei and enables heteronuclear correlation experiments.

Table 1: ¹H NMR Chemical Shifts for Pyrazinamide Solvent: DMSO-d₆

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 9.25 | s |

| H-5 | 8.91 | d |

| H-6 | 8.76 | d |

| -NH₂ | 8.35, 7.96 | br s, br s |

Data sourced from PubChem.[7]

Table 2: ¹³C NMR Chemical Shifts for Pyrazinamide-¹³C,¹⁵N Solvent: DMSO-d₆

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | 165.11 |

| C-2 | 147.36 |

| C-3 | 145.06 |

| C-5 | 143.64 |

| C-6 | 143.35 |

Data sourced from PubChem.[7]

Table 3: ¹⁵N NMR Chemical Shifts for Pyrazinamide-¹³C,¹⁵N Solvent & Referencing: Neat Nitromethane (External)

| Nitrogen | Chemical Shift (ppm) | Notes |

|---|---|---|

| N-1 | ~317 | Typical for pyridine-like nitrogen.[8] |

| N-4 | ~317 | Typical for pyridine-like nitrogen.[8] |

| -NH₂ | ~83 | Typical for amide nitrogen.[8] |

Note: Specific experimental ¹⁵N NMR data for Pyrazinamide is sparse in publicly available literature; these are characteristic chemical shift ranges for the functional groups present.[8]

Experimental Workflow for Structural Elucidation

The complete assignment of NMR signals and confirmation of the molecular structure of Pyrazinamide-¹³C,¹⁵N is achieved through a systematic workflow involving one-dimensional (1D) and two-dimensional (2D) NMR experiments.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Quantitative 1H Nuclear Magnetic Resonance Assay for the Rapid Detection of Pyrazinamide Resistance in Mycobacterium tuberculosis from Sputum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quantitative 1H Nuclear Magnetic Resonance Assay for the Rapid Detection of Pyrazinamide Resistance in Mycobacterium tuberculosis from Sputum Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide | PLOS One [journals.plos.org]

- 7. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Pyrazinamide in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Pyrazinamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Pyrazinamide-¹³C,¹⁵N, to ensure high accuracy and precision, correcting for matrix effects and variations in sample processing. The protocol details a straightforward protein precipitation method for sample preparation, followed by a rapid chromatographic separation. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Pyrazinamide.

Introduction

Pyrazinamide is a crucial first-line antituberculosis drug.[1] Monitoring its concentration in plasma is essential for optimizing treatment, ensuring efficacy, and minimizing toxicity. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and throughput.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the gold standard in quantitative LC-MS/MS, as it effectively compensates for variations in sample extraction, matrix effects, and instrument response.[2] This application note describes a validated method for the determination of Pyrazinamide in human plasma utilizing Pyrazinamide-¹³C,¹⁵N as the internal standard.

Experimental

Materials and Reagents

-

Pyrazinamide (Reference Standard)

-

Pyrazinamide-¹³C,¹⁵N (Internal Standard)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (with K₂EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)

-

Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Pyrazinamide: Dissolve an appropriate amount of Pyrazinamide reference standard in methanol.

-

Pyrazinamide-¹³C,¹⁵N (IS): Dissolve an appropriate amount of Pyrazinamide-¹³C,¹⁵N in methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the Pyrazinamide stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the Pyrazinamide-¹³C,¹⁵N stock solution with methanol.

-

Experimental Workflow

Caption: A streamlined workflow for the quantitative analysis of Pyrazinamide in plasma.

Detailed Protocols

Plasma Sample Preparation Protocol

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add 100 µL of the internal standard working solution (100 ng/mL Pyrazinamide-¹³C,¹⁵N).

-

Add 300 µL of cold methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Protocol

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 Reverse-Phase (50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 5% B for 0.5 min, 5-95% B in 2.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 1.4 min |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions

The following MRM transitions should be monitored. The exact mass of Pyrazinamide-¹³C,¹⁵N will depend on the specific labeling pattern. For this example, we assume a single ¹³C and a single ¹⁵N label.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Pyrazinamide | 124.1 | 81.0 | 100 | 25 | 20 |

| Pyrazinamide-¹³C,¹⁵N (IS) | 126.1 | 83.0 | 100 | 25 | 20 |

Quantitative Data Summary

The method was validated according to regulatory guidelines. A summary of the quantitative performance is provided below.

Calibration Curve

| Analyte | Linear Range (ng/mL) | R² |

| Pyrazinamide | 1 - 10,000 | > 0.995 |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 95 - 105 | < 15 | 95 - 105 |

| Low | 3 | < 10 | 98 - 102 | < 10 | 98 - 102 |

| Medium | 500 | < 10 | 97 - 103 | < 10 | 97 - 103 |

| High | 8000 | < 10 | 99 - 101 | < 10 | 99 - 101 |

Matrix Effect and Recovery

| Analyte | Matrix Effect (%) | Recovery (%) |

| Pyrazinamide | 95 - 105 | > 90 |

Logical Relationship of the Analytical Method

Caption: Logical flow from sample to result in the bioanalytical method.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Pyrazinamide in human plasma. The use of a stable isotope-labeled internal standard, Pyrazinamide-¹³C,¹⁵N, ensures high accuracy and precision, making this method well-suited for clinical and research applications requiring robust bioanalytical data. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis.

References

Application Notes and Protocols for Pyrazinamide-¹³C,¹⁵N Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of stable isotope-labeled Pyrazinamide (Pyrazinamide-¹³C,¹⁵N) in animal models for pharmacokinetic and metabolism studies. The use of ¹³C and ¹⁵N labels allows for the precise tracing and quantification of the drug and its metabolites, distinguishing them from endogenous compounds.

Introduction

Pyrazinamide (PZA) is a crucial first-line antituberculosis drug.[1][2] Understanding its metabolic fate and pharmacokinetic profile is essential for optimizing dosing regimens and minimizing toxicity.[3][4] Stable isotope-labeled PZA, such as Pyrazinamide-¹³C,¹⁵N, serves as a powerful tool in these investigations. When administered to animal models, it enables the unambiguous identification and quantification of the drug and its metabolites using mass spectrometry, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.[4][5][6]

These notes provide a synthesized protocol based on established methodologies for administering PZA to animal models and the principles of stable isotope tracer studies.

Quantitative Data Summary

The following tables summarize typical dosages and pharmacokinetic parameters of unlabeled Pyrazinamide in various animal models, which can serve as a reference for designing studies with Pyrazinamide-¹³C,¹⁵N.

Table 1: Pyrazinamide Dosage in Different Animal Models

| Animal Model | Dosage Range (mg/kg) | Route of Administration | Reference |

| Mouse | 37.5 - 300 | Oral gavage | [7] |

| Guinea Pig | 75 - 600 | Oral gavage | [7] |

| Rat | 150 - 2000 | Oral gavage | [1][8] |

| Rat | 500 | Oral gavage | [9] |

Table 2: Pharmacokinetic Parameters of Pyrazinamide in Rats (150 mg/kg, oral)

| Parameter | Value | Unit | Reference |

| t½ (half-life) | 1.39 ± 0.04 | hours | |

| Cumulative 48h Urine Excretion | 82.6 ± 3.2 | % of dose | |

| Cumulative 48h Feces Excretion | 11.0 ± 1.3 | % of dose |

Table 3: Major Metabolites of Pyrazinamide Identified in Rat Urine

| Metabolite | Abbreviation | % of Administered Dose (0-6h) | Reference |

| Pyrazinoic acid | PA | 25.4 ± 1.7 | |

| 5-hydroxypyrazinoic acid | 5-HOPA | 17.7 ± 1.2 | |

| 5-hydroxypyrazinamide | 5-HOPZA | 11.6 ± 0.8 |

Experimental Protocols

This section outlines a detailed protocol for a pharmacokinetic study of Pyrazinamide-¹³C,¹⁵N in a rat model. This protocol can be adapted for other animal models with appropriate adjustments to dosage and sample collection volumes.

Animal Model and Housing

-

Species: Wistar or Sprague-Dawley rats

-

Sex: Male or female (note that gender differences in PZA metabolism have been observed)[1]

-

Weight: 200-250 g

-

Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Acclimatize animals for at least one week before the experiment. For urine and feces collection, house animals in metabolic cages.

Dose Preparation and Administration

-

Dose Formulation:

-

Accurately weigh the required amount of Pyrazinamide-¹³C,¹⁵N.

-

Prepare a vehicle for administration. A common vehicle is a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.

-

Suspend the Pyrazinamide-¹³C,¹⁵N in the vehicle to the desired concentration (e.g., 15 mg/mL for a 150 mg/kg dose in a 250g rat receiving 2.5 mL).

-

Ensure the suspension is homogeneous by vortexing or sonicating before each administration.

-

-

Dose Administration:

-

Administer the dose via oral gavage using a suitable gavage needle.

-

The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).

-

Sample Collection

-

Blood Sampling:

-

Collect blood samples (approximately 200-300 µL) from the tail vein or retro-orbital sinus at predetermined time points.[10]

-

Suggested time points for pharmacokinetic profiling: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[10][11]

-

Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

-

Process blood samples by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.[10]

-

Store plasma samples at -80°C until analysis.

-

-

Urine and Feces Collection:

-

House animals in metabolic cages for the collection of urine and feces.

-

Collect urine and feces at intervals (e.g., 0-6h, 6-12h, 12-24h, 24-48h).

-

Measure the volume of urine and weigh the feces for each collection interval.

-

Store samples at -80°C until analysis.

-

Sample Analysis

-

Sample Preparation:

-

Plasma: Perform protein precipitation by adding a solvent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma).[12] Vortex and centrifuge to pellet the precipitated proteins.

-

Urine: Dilute urine samples with an appropriate buffer or mobile phase.

-

Feces: Homogenize fecal samples in a suitable solvent, followed by extraction and centrifugation to clear the supernatant.

-

-

Analytical Method:

-

Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Pyrazinamide-¹³C,¹⁵N and its expected metabolites.[4][5]

-

The mass spectrometer should be operated in a mode that allows for the specific detection of the ¹³C and ¹⁵N-labeled parent drug and its metabolites, distinguishing them from their unlabeled counterparts.

-

Visualizations

Experimental Workflow

Caption: Workflow for Pyrazinamide-¹³C,¹⁵N administration and analysis.

Metabolic Pathway of Pyrazinamide

Caption: Proposed metabolic pathway of Pyrazinamide-¹³C,¹⁵N.

Logical Flow of the Protocol

Caption: Step-by-step logical flow of the experimental protocol.

References

- 1. Pyrazinamide-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazinamide Susceptibility Is Driven by Activation of the SigE-Dependent Cell Envelope Stress Response in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromatographic Methods for the Determination of Rifampicin, Isoniazid, Pyrazinamide, Ethambutol, and Main Metabolites in Biological Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic disposition of pyrazinamide in the rat: identification of a novel in vivo metabolite common to both rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | A Simple and Sensitive UPLC–UV Method for Simultaneous Determination of Isoniazid, Pyrazinamide, and Rifampicin in Human Plasma and Its Application in Therapeutic Drug Monitoring [frontiersin.org]

Application Notes and Protocols for Pyrazinamide-¹³C,¹⁵N in Tuberculosis Pharmacokinetic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (PZA) is a cornerstone of first-line anti-tuberculosis therapy, valued for its potent sterilizing activity against Mycobacterium tuberculosis. Optimizing PZA dosage is crucial to maximize efficacy while minimizing toxicity. The use of stable isotope-labeled PZA, specifically Pyrazinamide-¹³C,¹⁵N, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly precise and accurate method for pharmacokinetic (PK) modeling. This approach allows for the differentiation between exogenously administered drug and any endogenous interferences, and enables sophisticated study designs, such as determining absolute bioavailability without the need for a separate intravenous formulation study. These application notes provide detailed protocols and data for researchers employing Pyrazinamide-¹³C,¹⁵N in tuberculosis research.

Data Presentation

The following tables summarize key pharmacokinetic parameters of pyrazinamide from studies in adult tuberculosis patients. While these data were generated using unlabeled pyrazinamide, they provide essential reference values for studies utilizing Pyrazinamide-¹³C,¹⁵N.

Table 1: Pyrazinamide Pharmacokinetic Parameters in Adult TB Patients

| Parameter | Mean Value (± SD) | Range | Reference |

| Cmax (μg/mL) | 30.8 (± 7.4) | 20 - 60 | [1][2] |

| AUC₀₋₂₄ (μg·h/mL) | 307 (± 83) | - | [2] |

| Clearance (CL/F, L/h) | 4.19 | - | [] |

| Volume of Distribution (Vd/F, L) | 45.0 | - | [] |

| Elimination Half-life (t½, h) | 8 - 11 | - | [4] |

Cmax: Maximum plasma concentration; AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution; t½: Elimination half-life.

Table 2: Population Pharmacokinetic Model Parameters for Pyrazinamide

| Parameter | Typical Value | Inter-individual Variability (%) | Covariate Effects | Reference |

| Apparent Clearance (CL/F, L/h) | 4.17 | - | Allometrically scaled by lean body weight | [1] |

| Apparent Volume of Distribution (Vd/F, L) | - | - | Increased with body weight; lower in women | [2] |

| Absorption Rate Constant (ka, h⁻¹) | - | - | Fed state slowed absorption | [5] |

| Mean Transit Time (h) | 0.7 | - | - | [6] |

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Humans

This protocol outlines a typical clinical pharmacokinetic study to determine the bioavailability and pharmacokinetic profile of pyrazinamide using a co-administration of oral unlabeled PZA and an intravenous microdose of Pyrazinamide-¹³C,¹⁵N.

1. Subject Recruitment and Preparation:

- Recruit healthy adult volunteers or tuberculosis patients based on the study objectives.

- Ensure subjects meet all inclusion and exclusion criteria as per the clinical trial protocol.

- Subjects should fast overnight for at least 8 hours before drug administration.

2. Drug Formulation and Administration:

- Oral Dose: A standard therapeutic dose of unlabeled pyrazinamide (e.g., 20-30 mg/kg) is administered orally with a defined volume of water.

- Intravenous Microdose: A sterile solution of Pyrazinamide-¹³C,¹⁵N (e.g., 100 µg) in physiological saline is administered intravenously over a short period (e.g., 5 minutes). The stable isotope-labeled drug serves as a tracer to determine the absolute bioavailability of the oral dose.

3. Blood Sample Collection:

- Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose (0 h), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

- Immediately after collection, centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.

- Transfer the plasma into labeled cryovials and store at -80°C until analysis.

Protocol 2: Bioanalytical Method for Pyrazinamide and Pyrazinamide-¹³C,¹⁵N in Plasma using LC-MS/MS

This protocol describes the quantification of both unlabeled and stable isotope-labeled pyrazinamide in plasma samples.

1. Preparation of Standards and Quality Controls:

- Prepare stock solutions of unlabeled pyrazinamide and Pyrazinamide-¹³C,¹⁵N in methanol at a concentration of 1 mg/mL.

- Prepare a series of working standard solutions by serially diluting the stock solutions to create a calibration curve (e.g., 1 to 100 µg/mL for unlabeled PZA and a corresponding range for the labeled compound).

- Prepare quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample, standard, or QC, add 300 µL of methanol containing an internal standard (e.g., a deuterated analog of another drug not present in the study medication).

- Vortex the mixture for 1 minute to precipitate proteins.

- Centrifuge at 13,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC) Conditions:

- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry (MS/MS) Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Pyrazinamide (unlabeled): Precursor ion (Q1) m/z 124.1 → Product ion (Q3) m/z 81.1.

- Pyrazinamide-¹³C,¹⁵N: Precursor ion (Q1) m/z 127.1 → Product ion (Q3) m/z 84.1 (assuming labeling on the pyrazine ring and amide nitrogen).

- Note: The exact mass transitions for Pyrazinamide-¹³C,¹⁵N should be confirmed by direct infusion of the standard.

4. Data Analysis and Pharmacokinetic Modeling:

- Construct calibration curves for both unlabeled and labeled pyrazinamide by plotting the peak area ratio (analyte/internal standard) against the concentration.

- Determine the concentrations of pyrazinamide and Pyrazinamide-¹³C,¹⁵N in the unknown samples using the respective calibration curves.

- Use the concentration-time data to perform pharmacokinetic modeling using appropriate software (e.g., NONMEM, Phoenix WinNonlin).

- Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and absolute bioavailability.